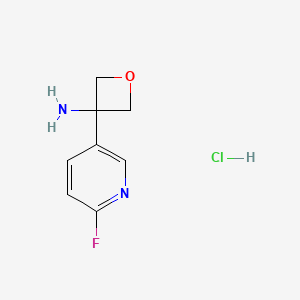
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorinated pyridine ring, an oxetane ring, and an amine group, making it a versatile molecule for further chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable fluorinated pyridine derivative is reacted with an oxetane precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyridine ring.
Substitution: Substitution reactions can introduce new substituents onto the oxetane ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, oxetane derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with enzymes and receptors, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. The amine group can act as a nucleophile or a base, depending on the reaction conditions.
Comparación Con Compuestos Similares
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride is unique due to its combination of fluorinated pyridine, oxetane, and amine functionalities. Similar compounds include:
3-(3-Pyridyl)oxetan-3-amine;hydrochloride: Lacks fluorination.
3-(6-Fluoro-3-pyridyl)ethanol: Contains an alcohol group instead of an oxetane ring.
3-(6-Fluoro-3-pyridyl)amine: Lacks the oxetane ring.
Propiedades
Fórmula molecular |
C8H10ClFN2O |
|---|---|
Peso molecular |
204.63 g/mol |
Nombre IUPAC |
3-(6-fluoropyridin-3-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-7-2-1-6(3-11-7)8(10)4-12-5-8;/h1-3H,4-5,10H2;1H |
Clave InChI |
WLZWBBPTTQSNHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CN=C(C=C2)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



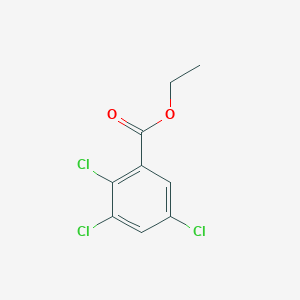

![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
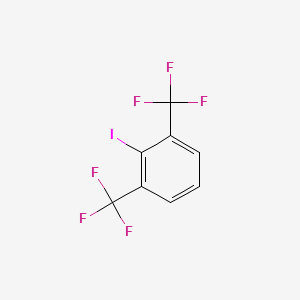
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)

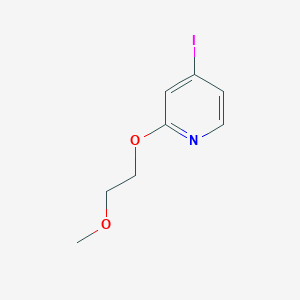
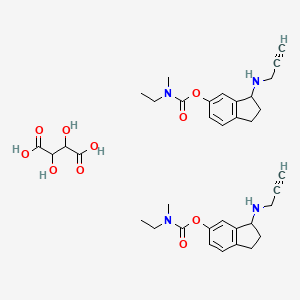
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)
![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
